2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a dodecylsulfanyl group and a phenyl-tetrazolyl group attached to a cyclohexa-diene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. One common approach is to start with the preparation of the cyclohexa-diene-dione core, followed by the introduction of the dodecylsulfanyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione core to diols.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the dione core can produce diols.
Scientific Research Applications
2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or catalysts.
Mechanism of Action
The mechanism of action of 2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The dodecylsulfanyl and phenyl-tetrazolyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-Dodecylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 2-Dodecylsulfanyl-ethanesulfonic acid phenyl ester
Uniqueness
2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
55034-78-1 |
---|---|
Molecular Formula |
C25H34N4O2S2 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
2-dodecylsulfanyl-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C25H34N4O2S2/c1-2-3-4-5-6-7-8-9-10-14-17-32-23-18-22(31)24(19-21(23)30)33-25-26-27-28-29(25)20-15-12-11-13-16-20/h11-13,15-16,18-19,30-31H,2-10,14,17H2,1H3 |
InChI Key |
WYBKTEIRRUOTOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C=C(C(=C1)O)SC2=NN=NN2C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.